3,4-Dimethoxy[7-13C]-benzaldehyde
Overview
Description
3,4-Dimethoxy[7-13C]-benzaldehyde is a labeled compound where the carbon-13 isotope is incorporated at the 7th position of the benzaldehyde ring. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Scientific Research Applications
3,4-Dimethoxy[7-13C]-benzaldehyde is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a standard in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: It is utilized in the development of labeled pharmaceuticals for diagnostic imaging and therapeutic monitoring.
Safety and Hazards
The safety data sheet for a similar compound, 3,4-Dimethoxybenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
For instance, 3-(3,4-dimethoxyphenyl)propanoic acid, a compound with a similar structure, has been found to target Aromatic-amino-acid aminotransferase .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes
Biochemical Pathways
For example, 3,4-dimethoxy-L-phenylalanine, a compound with a similar structure, is a derivative of L-tyrosine .
Pharmacokinetics
Studies on similar compounds, such as pterostilbene (a dimethylether analog of resveratrol), have shown that methylation can enhance bioavailability and metabolic stability .
Result of Action
For example, 3,4-dimethoxy phenyl thiosemicarbazone has been found to inhibit corrosion in copper under acidic conditions .
Action Environment
For instance, the protective action of 3,4-dimethoxybenzyl group increases with elevated temperature and in the presence of protons .
Biochemical Analysis
Biochemical Properties
It is known that the compound is soluble in Chloroform, Ethyl Acetate, and Methanol
Cellular Effects
It is known that similar compounds, such as flavanones and flavones, have antioxidant activity and can interact with various cellular processes .
Molecular Mechanism
It is known that similar compounds can undergo free radical reactions at the benzylic position .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20° C .
Dosage Effects in Animal Models
Similar compounds have shown antiproliferative effects in rat models of hepatocellular carcinoma .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways.
Transport and Distribution
Similar compounds have been shown to increase the solubility and stability of precursors during monolayer formation .
Subcellular Localization
Similar compounds have been shown to localize in specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy[7-13C]-benzaldehyde typically involves the introduction of the carbon-13 isotope into the benzaldehyde structure. One common method is the formylation of 3,4-dimethoxytoluene using a carbon-13 labeled formylating agent. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy[7-13C]-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield 3,4-dimethoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: The non-labeled version of the compound, commonly used in organic synthesis.
3,4-Dimethoxybenzoic acid: An oxidation product of 3,4-Dimethoxy[7-13C]-benzaldehyde.
3,4-Dimethoxybenzyl alcohol: A reduction product of this compound.
Uniqueness
The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in various scientific studies. This makes it a valuable tool in research areas where understanding the detailed behavior of carbon atoms is crucial.
Properties
IUPAC Name |
3,4-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFSDZVCOTFON-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13CH]=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661933 | |
Record name | 3,4-Dimethoxy(formyl-~13~C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-44-0 | |
Record name | 3,4-Dimethoxy(formyl-~13~C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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